![molecular formula C12H13F3N4O4 B2872048 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid CAS No. 1864058-45-6](/img/structure/B2872048.png)
3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid” is a complex organic molecule. It contains a triazolopyridine core, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom . The molecule also contains a propanoic acid group and a trifluoroacetic acid group .
Synthesis Analysis
The synthesis of similar triazolopyrimidine derivatives has been reported in the literature . These procedures involve reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . These studies provide information about the molecular weight, the InChI and InChIKey, and the 2D and 3D structures of the molecules .Chemical Reactions Analysis
The chemical reactions involving similar triazolopyrimidine derivatives have been studied . These reactions involve the formation of a Knoevenagel condensation product with the participation of acetylacetone and arylglyoxal, the isolation of adduct formed by nucleophilic addition of urea at the activated double bond, and its further cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . These studies provide information about the IR spectrum, the 1H NMR spectrum, the 13C NMR spectrum, and the melting point of the compounds .Aplicaciones Científicas De Investigación
DNA-PK Inhibitor Synthesis
AZD7648: , a highly selective DNA-PK inhibitor , is synthesized using the 7-methyl-[1,2,4]triazolo[1,5-a]pyridine moiety as a key component . DNA-PK is crucial in non-homologous end joining, a primary pathway for repairing DNA double-strand breaks. Inhibitors like AZD7648 are promising for cancer therapy, especially in combination with treatments that induce DNA damage .
Antifungal and Antimicrobial Agents
The triazole ring, present in the compound’s structure, is a common feature in various antifungal and antimicrobial agents. Triazoles have shown effectiveness against a range of pathogens, making them valuable in developing new medications to combat drug-resistant infections .
Antimalarial Activity
This compound serves as a reactant in synthesizing inhibitors with antimalarial activity. By targeting specific enzymes within the malaria parasite, these inhibitors can prevent the disease’s progression and are vital in the ongoing fight against malaria .
Influenza Virus Inhibition
Researchers have identified derivatives based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which exhibit the ability to inhibit influenza virus RNA polymerase. This is crucial for developing new antiviral drugs, particularly against influenza strains .
Anticancer Properties
The compound has been used in the synthesis of molecules tested for their antiproliferative activities against various cancer cell lines. These studies are fundamental in discovering new chemotherapeutic agents .
Pharmacological Research
Due to its versatile binding capabilities with enzymes and receptors, the triazole moiety is central to pharmacological research. It’s involved in the synthesis of compounds with potential therapeutic applications across a spectrum of diseases .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino]propanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2.C2HF3O2/c1-7-4-8(11-3-2-10(15)16)14-9(5-7)12-6-13-14;3-2(4,5)1(6)7/h4-6,11H,2-3H2,1H3,(H,15,16);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNRFDFIRIIRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C(=C1)NCCC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


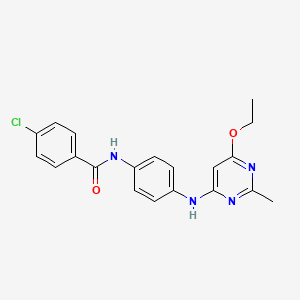
![[(2-Fluorobenzyl)sulfanyl]acetic acid](/img/structure/B2871969.png)
![(Z)-methyl 3-(2-methoxyethyl)-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2871974.png)

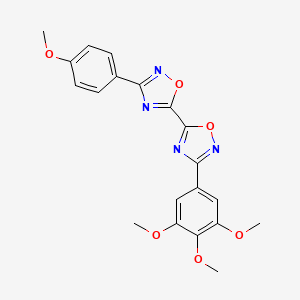
![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2871979.png)
![N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide](/img/structure/B2871980.png)
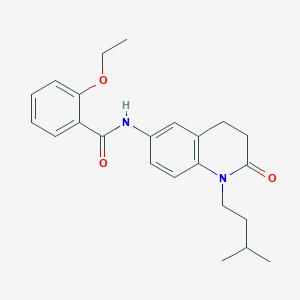
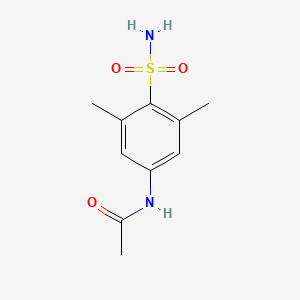
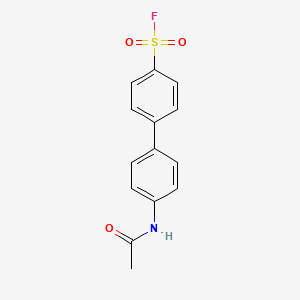
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(3-phenylpropyl)azetidine-1-carboxamide](/img/structure/B2871985.png)

